molecular formula C7H9ClO4 B1334950 Ethyl 3-chloro-2,4-dioxopentanoate CAS No. 34959-81-4

Ethyl 3-chloro-2,4-dioxopentanoate

Cat. No. B1334950
Key on ui cas rn: 34959-81-4
M. Wt: 192.6 g/mol
InChI Key: KJXBRTITCZOHRP-UHFFFAOYSA-N
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Patent
US06096898

Procedure details

A solution of sulfuryl chloride (7.08 g, 52 mmol) in 15 mL of CH2Cl2 was added dropwise to a solution of ethyl 2,4-dioxovalerate (7.91 g, 40 mmol) in 125 ml of CH2Cl2 at room temperature. After three hours TLC analysis indicated that all of the starting material had been consumed. The reaction mixture was washed with H2O (2×100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 7.84 g (81% yield) of the desired product as and orange oil: 1H NMR (CDCl3) 67 14.4 (bs, 1H), 5.4 (s, 1H), 4.4-4.3 (m, 4H), 2.5 (s, 3H), 2.4 (s, 3H), 1.4-1.35 (s, 6H) for a 1:1 mixture of tautomers.
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[O:6]=[C:7]([CH2:13][C:14](=[O:16])[CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(Cl)Cl>[Cl:4][CH:13]([C:14](=[O:16])[CH3:15])[C:7](=[O:6])[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
7.08 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
7.91 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
WASH
Type
WASH
Details
The reaction mixture was washed with H2O (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(C(C(=O)OCC)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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